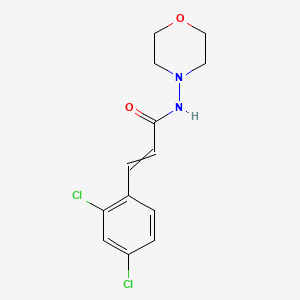
2,2,3,3,3-Pentafluoropropan-1-ol;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,3-Pentafluoropropan-1-ol is an organic compound with the molecular formula C3H3F5O. It is a colorless liquid that is used as an alternative cleaning agent for chlorofluorocarbons . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. It is widely used in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,3,3,3-Pentafluoropropan-1-ol can be synthesized through the reaction of hexafluoropropylene oxide with water in the presence of a catalyst . The reaction conditions typically involve temperatures around 80°C and the use of a solvent such as tetrahydrofuran.
Industrial Production Methods
In industrial settings, 2,2,3,3,3-Pentafluoropropan-1-ol is produced by the same method but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,3-Pentafluoropropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pentafluoropropanoic acid.
Reduction: It can be reduced to form pentafluoropropane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Pentafluoropropanoic acid.
Reduction: Pentafluoropropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,3,3,3-Pentafluoropropan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,3,3,3-Pentafluoropropan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its fluorinated structure makes it highly reactive and capable of forming strong bonds with other molecules. This reactivity is exploited in its use as a derivatization reagent and in the synthesis of various compounds .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties but different reactivity.
2,2,3,3-Tetrafluoro-1-propanol: A less fluorinated analog with different chemical properties.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A more fluorinated analog with higher reactivity.
Uniqueness
2,2,3,3,3-Pentafluoropropan-1-ol is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as high reactivity and stability. This makes it particularly useful in applications requiring strong nucleophiles or electrophiles .
Propiedades
Número CAS |
632286-63-6 |
|---|---|
Fórmula molecular |
C6H8F10O6S |
Peso molecular |
398.18 g/mol |
Nombre IUPAC |
2,2,3,3,3-pentafluoropropan-1-ol;sulfuric acid |
InChI |
InChI=1S/2C3H3F5O.H2O4S/c2*4-2(5,1-9)3(6,7)8;1-5(2,3)4/h2*9H,1H2;(H2,1,2,3,4) |
Clave InChI |
DRAHLPRPMOWNOP-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








methanone](/img/structure/B14223063.png)
![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)



![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)
